2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-12-4-2-3-5-15(12)28-11-17(26)23-8-6-16-24-14-7-9-27-10-13(14)18(25-16)19(20,21)22/h2-5H,6-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFKLKGOXMFHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=NC3=C(COCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the pyrano[4,3-d]pyrimidine core, which is achieved through a cyclocondensation reaction involving appropriate precursorsThe final step involves the coupling of the pyrano[4,3-d]pyrimidine intermediate with 2-(2-methylphenoxy)acetamide through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods such as chromatography, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical products
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Structural Features
Target Compound
- Core: Pyrano[4,3-d]pyrimidine.
- Key Substituents: 4-CF₃ (electron-withdrawing). Ethyl-linked acetamide with 2-methylphenoxy.
Analog 1 : N-(7-Methyl-2-phenylamino-thieno[2,3-d]pyrido[4,3-d]pyrimidin-4-yl)acetamide
- Core: Thieno-pyrido-pyrimidine.
- Key Substituents: Acetylated amino group. Phenyl and methyl groups.
- Distinction : Thiophene and pyridine fusion instead of pyran; lacks CF₃.
Analog 2 : 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide
- Core: Phenoxyacetamide with dioxothiazolidinyl.
- Key Substituents :
- Nitrophenyl and methoxy groups.
- Conjugated dioxothiazolidine.
- Distinction: No pyrimidine core; designed for hypoglycemic activity.
Analog 3 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide
- Core : Dihydropyrimidin-2-yl thio.
- Key Substituents: Methyl and phenoxy groups. Thioether linkage.
- Distinction : Simpler pyrimidine core; higher melting point (224–226°C) due to rigid thioether.
Analog 4 : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Core : Pyrimidin-2-ylsulfanyl.
- Key Substituents :
- Dimethylpyrimidine and methylpyridyl.
- Distinction : Sulfur bridge; crystal structure reveals planar acetamide conformation.
Analog 5 : Thieno[2,3-d]pyrimidin- and Chromeno[2,3-d]pyrimidin-based Acetamides
- Core: Thieno- or chromeno-fused pyrimidine.
- Key Substituents :
- Allyl, ethoxy, or furan groups.
- Distinction : Extended π-systems from fused thiophene or chromene rings.
Physical and Spectral Properties
Biological Activity
The compound 2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide (CAS Number: 946698-06-2) is a synthetic organic molecule with potential pharmaceutical applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 359.37 g/mol . The structure features a pyrano-pyrimidine core, which is known for its diverse biological activities.
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neurology. Below are the primary areas of biological activity:
1. Antitumor Activity
Studies have demonstrated that derivatives of pyrano-pyrimidine compounds possess significant anticancer properties. In vitro assays have shown that 2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide inhibits the proliferation of several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of DNA synthesis |
2. Neuroprotective Effects
The compound has shown promise in neuroprotection against oxidative stress-induced neuronal damage. In animal models, it significantly reduced markers of oxidative stress and inflammation in the brain.
Case Study: Neuroprotection in Rodent Models
A study conducted on rodents exposed to neurotoxic agents found that administration of the compound at a dose of 20 mg/kg resulted in:
- Decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation.
- Increased superoxide dismutase (SOD) activity, reflecting enhanced antioxidant defense mechanisms.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
- Modulation of Apoptotic Pathways : It appears to activate caspases and promote mitochondrial dysfunction leading to apoptosis in cancer cells.
- Antioxidant Activity : By scavenging free radicals and enhancing endogenous antioxidant enzymes, it protects neuronal cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
